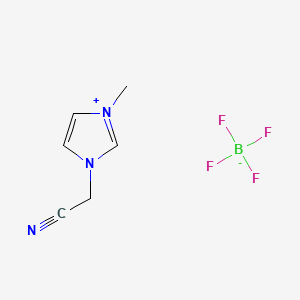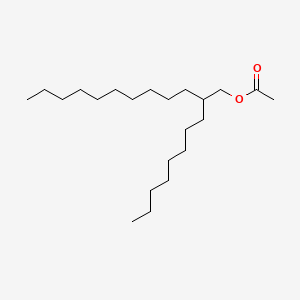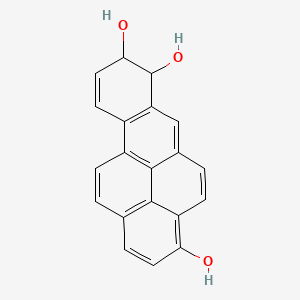
7,8-Dihydrobenzo(a)pyrene-3,7,8-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydrobenzo(a)pyrene-3,7,8-triol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is structurally similar to benzo(a)pyrene, a well-known carcinogen. This compound has garnered attention due to its potential biological and environmental impacts.
Preparation Methods
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale hydrogenation reactors and stringent purification processes to ensure the removal of impurities. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydrobenzo(a)pyrene-3,7,8-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Production of dihydro derivatives.
Substitution: Introduction of halogen atoms leading to halogenated derivatives.
Scientific Research Applications
7,8-Dihydrobenzo(a)pyrene-3,7,8-triol has several scientific research applications:
Chemistry: It serves as a model compound for studying PAHs and their derivatives.
Biology: Investigating the biological effects of PAHs on living organisms, including mutagenicity and carcinogenicity studies.
Medicine: Researching the compound's potential as a biomarker for exposure to environmental pollutants.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
7,8-Dihydrobenzo(a)pyrene-3,7,8-triol is structurally similar to other PAHs such as benzo(a)pyrene, benzo(e)pyrene, and dibenzo(a,h)anthracene. its unique dihydro structure and specific hydroxyl groups confer distinct chemical and biological properties. These differences influence its reactivity and biological impact compared to other PAHs.
Comparison with Similar Compounds
Benzo(a)pyrene
Benzo(e)pyrene
Dibenzo(a,h)anthracene
Benzo(b)fluoranthene
Benzo(k)fluoranthene
This comprehensive overview highlights the significance of 7,8-Dihydrobenzo(a)pyrene-3,7,8-triol in scientific research and its potential applications across various fields
Properties
CAS No. |
102567-15-7 |
|---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
7,8-dihydrobenzo[a]pyrene-3,7,8-triol |
InChI |
InChI=1S/C20H14O3/c21-16-7-3-10-1-4-13-12-6-8-17(22)20(23)15(12)9-11-2-5-14(16)18(10)19(11)13/h1-9,17,20-23H |
InChI Key |
OOAWJGIFGOEOFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CC4=C(C=CC5=C4C3=C2C=C5)O)C(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




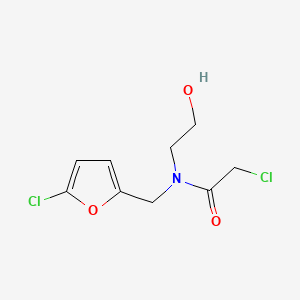

![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-fluorophenyl)propyl]azaniumchloride](/img/structure/B15347550.png)
![Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B15347554.png)

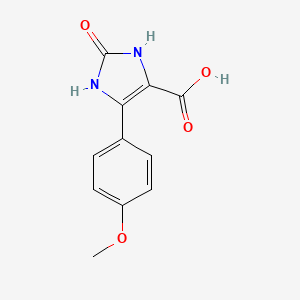
![1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol](/img/structure/B15347562.png)

